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Compound of Interest

Compound Name:
2-(4-

Methylbenzylidene)malononitrile

Cat. No.: B052347 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methylbenzylidene)malononitrile, a derivative of benzylidene malononitrile,

is a compound of interest in various chemical and pharmaceutical research areas. Its

synthesis, often achieved through Knoevenagel condensation, yields a product whose purity

and structural integrity are paramount for subsequent applications.[1][2] Accurate

characterization is essential to confirm its identity, evaluate its purity, and understand its

physicochemical properties. This document provides detailed protocols and data for the

analytical techniques commonly employed for the comprehensive characterization of this

compound.

Spectroscopic and Physicochemical Data
The following tables summarize the key analytical data for 2-(4-
Methylbenzylidene)malononitrile, compiled from various studies.

Table 1: NMR Spectroscopic Data.
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Technique Solvent

Chemical Shift (δ) /

ppm and Coupling

Constant (J) / Hz

Reference

¹H NMR CDCl₃

δ 7.81 (d, J= 8.25
Hz, 2H), 7.71 (s,
1H), 7.33 (d, J= 8.15
Hz, 2H), 2.45 (s, 3H)

[3]

CDCl₃

δ 7.79 (d, J = 8.3 Hz,

2H), 7.69 (s, 1H), 7.32

(d, J = 8.3 Hz, 2H),

2.44 (s, 3H)

[4]

DMSO-d₆

δ 8.46 (s, 1H), 7.86 (d,

J = 8.2 Hz, 2H), 7.43

(d, J = 8.1 Hz, 2H),

2.41 (s, 3H)

[5]

¹³C NMR CDCl₃

δ 159.74, 146.38,

130.92, 130.39,

128.49, 114.01,

112.85, 81.30, 22.02

[3]

| | DMSO-d₆ | δ 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16 |[5] |

Table 2: FT-IR Spectroscopic and Physical Data.
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Technique / Property Value Reference

FT-IR (cm⁻¹)

3034, 2962, 2925 (Ar-H, C-
H), 2223 (C≡N), 1590, 1554
(C=C)

[4]

3024 (Ar-H), 2216 (C≡N), 1577

(C=C), 1410 (C=C-Ar), 811

(para-disubstituted)

[3]

Melting Point (°C) 134.5 [4]

116-118 [3]

| Appearance | White Crystalline Solid |[3][4] |

Table 3: Elemental and Crystallographic Data.

Technique Parameter Value Reference

Elemental Analysis %C (Calcd/Found) 78.55 / 78.66 [5]

%H (Calcd/Found) 4.79 / 4.70 [5]

%N (Calcd/Found) 16.66 / 16.64 [5]

X-Ray Crystallography Formula C₁₁H₈N₂ [1]

Crystal System Triclinic [1][6]

Space Group P-1 [6]

a (Å) 7.0043 (5) [1][6]

b (Å) 7.5270 (5) [1][6]

c (Å) 9.5396 (6) [1][6]

α (°) 106.757 (4) [1][6]

β (°) 96.592 (4) [1][6]

γ (°) 105.204 (4) [1][6]
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| | V (Å³) | 454.75 (5) |[1][6] |

Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of

hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

Sample Preparation:

Accurately weigh 5-10 mg of the 2-(4-Methylbenzylidene)malononitrile sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex gently if necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz.[3][4][5]

Pulse Program: Standard single pulse (zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz.[3][4][5]
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Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to

assign signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.

Protocol:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet Method):
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Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder.

Grind the mixture to a fine powder using an agate mortar and pestle.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR Spectrometer.[4]

Scan Range: 4000-400 cm⁻¹.[7]

Resolution: 4 cm⁻¹.[7]

Number of Scans: 16-32.

Collect a background spectrum of the empty sample compartment (or pure KBr pellet)

before scanning the sample.

Data Analysis:

Identify the wavenumbers of major absorption bands.

Assign bands to specific functional groups, paying close attention to the nitrile (C≡N)

stretch (~2220 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches.[3]

[4]

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.

Protocol:

Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Acetonitrile

or Methanol).

Prepare a series of dilutions for the calibration curve if quantification is needed.
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Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (General Method):

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water or

Methanol and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.[8]

Flow Rate: 0.8-1.0 mL/min.[8]

Injection Volume: 10-20 µL.[8]

Column Temperature: Ambient or controlled at 25-30 °C.

Detection: UV detector set at a wavelength of maximum absorbance for the compound

(determined by UV-Vis spectroscopy, typically in the 300-350 nm range for this

chromophore).

Data Analysis:

Integrate the peak area of the main component and any impurities.

Calculate the purity of the sample as a percentage of the total peak area.

Retention time is used to identify the compound consistently across runs.

Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability, decomposition profile, and phase transitions (like

melting) of the compound.

Protocol:

Sample Preparation:
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Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., aluminum or

ceramic).

Instrument Parameters (DSC):

Instrument: Differential Scanning Calorimeter.[7]

Temperature Program: Heat the sample from ambient temperature (e.g., 20 °C) to a

temperature above its melting point (e.g., 200 °C).[7]

Heating Rate: A standard rate of 10 °C/min.[7]

Atmosphere: Inert atmosphere, such as Nitrogen, with a purge rate of 20-50 mL/min.

Instrument Parameters (TGA):

Instrument: Thermogravimetric Analyzer.[7]

Temperature Program: Heat the sample from ambient temperature to a high temperature

where complete decomposition is expected (e.g., 400-600 °C).[7]

Heating Rate: A standard rate of 10 °C/min.[7]

Atmosphere: Inert atmosphere, such as Nitrogen, with a purge rate of 20-50 mL/min.

Data Analysis:

DSC: Determine the onset temperature and peak maximum of the endothermic event

corresponding to melting.[7]

TGA: Analyze the thermogram to identify the onset temperature of decomposition and the

percentage of weight loss at different temperature ranges.[7]

Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the characterization process and the

interplay between different analytical techniques.
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Caption: General workflow for synthesis and characterization.
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Caption: Relationship between techniques and derived information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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